molecular formula C48H82O20 B12925131 2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12925131
M. Wt: 979.2 g/mol
InChI Key: JUKFJOYCFLIWIA-SZAAGVCLSA-N
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Description

The compound “2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2’-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5’-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and spirocyclization. Each step would require specific reagents and conditions, such as the use of protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups, and catalysts like Lewis acids for glycosylation.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve the use of automated synthesizers and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like TsCl (Tosyl chloride) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups like ethers or esters.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying carbohydrate-protein interactions.

    Medicine: Potential use as a drug or drug precursor due to its multiple hydroxyl groups and complex structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors through its hydroxyl groups and spiro structure, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple sugar with multiple hydroxyl groups.

    Sucrose: A disaccharide with glycosidic linkages.

    Cholesterol: A sterol with a similar spiro structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a spiro structure and multiple hydroxyl groups, which could confer specific chemical and biological properties not found in simpler molecules.

Properties

Molecular Formula

C48H82O20

Molecular Weight

979.2 g/mol

IUPAC Name

2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22?,23-,24?,25?,26?,27?,28+,29-,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-,46+,47+,48+/m0/s1

InChI Key

JUKFJOYCFLIWIA-SZAAGVCLSA-N

Isomeric SMILES

CC(CO)C1CC[C@@]2(CC[C@@]3([C@H](C2O)CC[C@@H]4[C@]3(CC[C@@H]5[C@@]4(CCC([C@@]5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1

Canonical SMILES

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1

Origin of Product

United States

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